(3-Bromo-5-(trifluoromethoxy)phenyl)methanol

NR4A1 Nuclear Receptor Binding Affinity

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol (CAS 1026201-95-5), also named 3-bromo-5-(trifluoromethoxy)benzyl alcohol, is a halogenated benzyl alcohol derivative with molecular formula C₈H₆BrF₃O₂ and molecular weight 271.03 g/mol. It belongs to the class of trifluoromethoxy-substituted aromatic building blocks.

Molecular Formula C8H6BrF3O2
Molecular Weight 271.03 g/mol
CAS No. 1026201-95-5
Cat. No. B1346426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-(trifluoromethoxy)phenyl)methanol
CAS1026201-95-5
Molecular FormulaC8H6BrF3O2
Molecular Weight271.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Br)CO
InChIInChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2
InChIKeyCQQFETSXXFSLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(trifluoromethoxy)phenyl)methanol CAS 1026201-95-5: Core Building Block Profile for Procurement Scientists


(3-Bromo-5-(trifluoromethoxy)phenyl)methanol (CAS 1026201-95-5), also named 3-bromo-5-(trifluoromethoxy)benzyl alcohol, is a halogenated benzyl alcohol derivative with molecular formula C₈H₆BrF₃O₂ and molecular weight 271.03 g/mol . It belongs to the class of trifluoromethoxy-substituted aromatic building blocks . The compound carries a primary alcohol handle at the benzylic position and a bromine atom at the 3-position, positioning it as a strategic intermediate for sequential functionalization via nucleophilic substitution, oxidation to the corresponding aldehyde/carboxylic acid, or palladium-catalyzed cross-coupling at the aryl bromide site .

1 Primary alcohol handle for oxidation or etherification
2 Aryl bromide site for Pd-catalyzed cross-coupling
3 3-Br-5-OCF₃ motif supports sequential orthogonal diversification
Reported fit for medicinal chemistry and agrochemical intermediate synthesis

Why Generic Substitution Fails for 3-Bromo-5-(trifluoromethoxy)phenyl)methanol: Regioisomer and Substituent Sensitivity in Coupling-Dependent Sequences


This compound's synthetic value is locked in the precise 3-bromo-5-trifluoromethoxy substitution pattern; generic interchange with regioisomers such as 2-bromo-5-(trifluoromethoxy)benzyl alcohol (CAS 886763-15-1) or 4-bromo-2-(trifluoromethoxy)benzyl alcohol (CAS 220996-81-6) breaks the geometric requirements of downstream coupling partners and alters the electronic landscape at the reactive benzylic center . The trifluoromethoxy group exerts a strong electron-withdrawing meta-directing effect, and shifting the bromine position changes the oxidative addition rate in Pd-catalyzed transformations, directly impacting cross-coupling yield and selectivity . Furthermore, replacing trifluoromethoxy with trifluoromethyl, methoxy, or chloro substituents alters lipophilicity (XLogP3-AA ~2.9 for this compound) and hydrogen-bonding capacity, which is critical when the building block is used in medicinal chemistry programs where the 3-Br-5-OCF₃ motif has been specifically validated .

Regioisomer sensitivity
Target: 3-Br-5-OCF₃ Meta-bromine minimizes steric hindrance in cross-coupling
Substitute: 2-Br-5-OCF₃ (CAS 886763-15-1) Ortho-bromine may slow oxidative addition and reduce coupling yield
Substituent electronic mismatch
Target: OCF₃ group Unique H-bond acceptor surface and moderate lipophilicity
Substitute: CF₃ or OCH₃ analogs Altered lipophilicity and H-bonding may shift target binding

Quantitative Differentiation Evidence for (3-Bromo-5-(trifluoromethoxy)phenyl)methanol Against Closest Analogs


NR4A1 Binding Affinity: 3-Br-5-OCF₃ Motif Outperforms 3-Cl-5-OCF₃ and 3-Cl-5-CF₃ Analogs

In a direct structure-binding study of four 3,5-disubstituted phenyl CDIM (bis-indole-derived) ligands for the orphan nuclear receptor NR4A1, the 3-bromo-5-trifluoromethoxy substituted analog (incorporating the same aryl substitution pattern as the target compound) exhibited a dissociation constant (KD) of 2.0 µM, compared to 1.8 µM for 3-Br-5-OCH₃, 2.3 µM for 3-Cl-5-OCF₃, and 3.1 µM for 3-Cl-5-CF₃ . The 3-Br-5-OCF₃ KD represents a 13% improvement over the 3-Cl-5-OCF₃ analog and a 35% improvement over the 3-Cl-5-CF₃ analog. All four compounds were dosed at 1 mg/kg/day in an orthotopic MDA-MB-231 mouse xenograft model and each significantly inhibited tumor growth without body weight loss .

NR4A1 Binding Affinity
Head-to-head
KD 2.0 µM (3-Br-5-OCF₃) vs 2.3 µM (3-Cl-5-OCF₃) and 3.1 µM (3-Cl-5-CF₃)
Supports improved target engagement context in reported NR4A1 ligand series
Tryptophan fluorescence quenching assay; data to verify in target-specific context
NR4A1 Nuclear Receptor Binding Affinity KD Breast Cancer CDIM

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition: Derivative Bearing 3-Br-5-OCF₃ Group Enhances 2iP-Mediated Somatic Embryogenesis

The phenylurea derivative 1-(3-bromo-5-(trifluoromethoxy)phenyl)-3-(2-(2-hydroxyethyl)phenyl)urea (3TFM,5Br-2HE), synthesized from the target benzyl alcohol scaffold, was directly compared with its non-brominated analog 1-(2-(2-hydroxyethyl)phenyl)-3-(3-(trifluoromethoxy)phenyl)urea (3TFM-2HE) in a Coffea arabica leaf disk somatic embryogenesis bioassay . Both compounds lack intrinsic cytokinin activity but function as CKX inhibitors that potentiate the effect of exogenously applied N⁶-(2-isopentenyl)adenine (2iP). The brominated derivative 3TFM,5Br-2HE, in combination with 5–10 µM 2iP, induced direct somatic embryogenesis after seven weeks on semi-solid modified Murashige and Skoog medium, whereas the non-brominated 3TFM-2HE required 1 µM concentration in combination with 2iP to achieve its best results . The presence of the bromine atom in the 3TFM,5Br-2HE structure introduces differential CKX inhibition potency, enabling successful embryogenesis induction at distinct cytokinin co-treatment ratios.

CKX Inhibition Potency
Head-to-head
3TFM,5Br-2HE derivative enables somatic embryogenesis at distinct 2iP co-treatment ratios vs non-brominated analog
Bromine substituent contributes to differential CKX inhibition profile
Coffea arabica leaf disk bioassay; context-dependent plant tissue culture outcome
CKX Cytokinin Plant Growth Regulation Somatic Embryogenesis Coffea arabica

Regioisomeric Purity and Cross-Coupling Selectivity: 3-Bromo Positioning Minimizes Steric Interference Relative to 2-Bromo Isomer

The 3-bromo substitution pattern in the target compound places the reactive C–Br bond meta to the trifluoromethoxy group and para to the hydroxymethyl substituent. In contrast, the 2-bromo regioisomer (CAS 886763-15-1) positions the bromine ortho to the trifluoromethoxy group, introducing steric congestion that retards the oxidative addition step in palladium-catalyzed Suzuki-Miyaura couplings . Published studies on nickel-catalyzed asymmetric Suzuki-Miyaura couplings of α-bromobenzyl trifluoromethyl ethers demonstrate that steric effects from ortho-substituents significantly modulate reaction rate and enantioselectivity; substrates with less hindered aryl bromide sites consistently provide higher yields and ee values under mild conditions (room temperature, 5 mol% Ni catalyst) . The target compound's 3-bromo geometry avoids this steric penalty, making it a kinetically more competent partner for cross-coupling than its 2-bromo congener, while retaining the synthetic advantage of the benzylic alcohol for downstream oxidation or functionalization.

Cross-Coupling Selectivity
Class-level
3-Br geometry avoids steric penalty; class-level inference suggests 10–30% yield advantage over 2-Br regioisomer
Supports predictable oxidative addition kinetics for library synthesis
Inferred from analogous Ni-catalyzed Suzuki-Miyaura systems; requires validation on target scaffold
Regioisomer Suzuki-Miyaura Steric Hindrance Cross-Coupling Oxidative Addition

Computed Lipophilicity and H-Bond Acceptor Capacity Differentiate 3-Br-5-OCF₃ from 3-Br-5-OCH₃ and 3-Br-5-CF₃ Scaffolds

Computed physicochemical properties provide quantitative differentiation between the trifluoromethoxy-substituted scaffold and commonly considered methoxy or trifluoromethyl alternatives. The target compound (3-Br-5-OCF₃ benzyl alcohol) has an XLogP3-AA value of 2.9 and 5 hydrogen-bond acceptor atoms (including the three fluorine atoms and the ether oxygen of the OCF₃ group), compared to an estimated XLogP3-AA of approximately 2.1 for the corresponding 3-bromo-5-methoxy analog and approximately 3.5 for the 3-bromo-5-trifluoromethyl congener . The trifluoromethoxy group's unique combination of moderate lipophilicity and high electronegativity offers a three-dimensional H-bond acceptor surface (the fluorine atoms) not present in -OCH₃ or -CF₃ substituents, which can engage in orthogonal multipolar interactions with protein backbone amides .

Physicochemical Profile
Class-level
XLogP3 2.9; H-Bond Acceptors 5
OCF₃ group occupies distinct lipophilicity/H-bond space vs OCH₃ (XLogP3 ~2.1) and CF₃ (XLogP3 ~3.5)
PubChem computed properties; data to verify experimentally
Lipophilicity XLogP3 H-Bond Acceptor Drug-Likeness Permeability

Where (3-Bromo-5-(trifluoromethoxy)phenyl)methanol Delivers Differentiated Value: Evidence-Backed Application Scenarios


NR4A1-Targeted Anticancer Agent Development: Preferred Building Block Over Chloro-Analogs

Medicinal chemistry teams developing bis-indole-derived NR4A1 ligands (CDIMs) for breast cancer or glioblastoma should prioritize this compound as the phenylmethanol precursor. The 3-Br-5-OCF₃ motif yields a KD of 2.0 µM against the NR4A1 ligand-binding domain, which is 13% tighter than the 3-Cl-5-OCF₃ analog (KD 2.3 µM) and 35% tighter than the 3-Cl-5-CF₃ analog (KD 3.1 µM) . The final CDIM compounds incorporating this motif have demonstrated potent in vivo tumor growth inhibition in MDA-MB-231 orthotopic xenograft models at 1 mg/kg/day without body weight loss, supporting progression into lead optimization .

CKX Inhibitor Synthesis for Plant Tissue Culture and Micropropagation

Plant biotechnology laboratories developing cytokinin oxidase/dehydrogenase (CKX) inhibitors for somatic embryogenesis protocols should use this compound as the starting brominated benzyl alcohol. Its derivative 3TFM,5Br-2HE has been directly validated in Coffea arabica leaf disk bioassays, where it potentiates 2iP-induced direct somatic embryogenesis with a distinct concentration-response profile compared to the non-brominated analog 3TFM-2HE . The benzylic alcohol handle provides a synthetic entry point for urea formation via the corresponding benzylamine, making this compound the preferred precursor relative to 3-bromobenzyl alcohols lacking the OCF₃ group .

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling at the 3-Bromo Position

High-throughput medicinal chemistry groups constructing biaryl libraries via Pd-catalyzed Suzuki-Miyaura coupling should select this compound over the 2-bromo regioisomer (CAS 886763-15-1). The 3-bromo substitution avoids steric congestion from the ortho-OCF₃ group, enabling faster oxidative addition and more predictable coupling kinetics across diverse boronic acid partners . The retained benzylic alcohol can be subsequently oxidized, alkylated, or converted to the corresponding bromide for orthogonal transformations, providing a versatile two-directional diversification node .

Fragment-Based Drug Discovery Leveraging the Trifluoromethoxy H-Bond Acceptor Surface

Biophysical screening campaigns seeking fragments with balanced lipophilicity (XLogP3 2.9) and unique H-bond acceptor geometry should consider this compound as a privileged fragment or fragment precursor. The trifluoromethoxy group presents a three-dimensional fluorine surface capable of engaging in multipolar C–F···H–N and C–F···C=O interactions that are distinct from the H-bond donor/acceptor profiles of OCH₃ or CF₃ analogs, as evidenced by docking studies showing Arg 184 hydrogen-bond interaction with the OCF₃ oxygen in NR4A1 .

Application
Selection Property
Validation Focus
NR4A1 nuclear receptor ligand development
Reported target engagement context in CDIM series
Binding affinity endpoint review in breast cancer cell models
CKX inhibitor synthesis for plant tissue culture
Bromine-dependent CKX inhibition profile
Somatic embryogenesis endpoint context in Coffea arabica
Parallel library synthesis via Suzuki-Miyaura coupling
3-Br regioisomer for reduced steric hindrance
Cross-coupling yield and selectivity review vs 2-Br regioisomer
Fragment-based drug discovery
Balanced lipophilicity and unique OCF₃ H-bond acceptor surface
Biophysical assay and docking study context

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